

Ibufenac-13C6 CAS number and molecular weight

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Compound of Interest

Compound Name: **Ibufenac-13C6**

Cat. No.: **B15556552**

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In-Depth Technical Guide: Ibufenac-13C6

This technical guide provides comprehensive information on **Ibufenac-13C6**, a labeled variant of the non-steroidal anti-inflammatory drug (NSAID) Ibufenac. It is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental insights, and pathway visualizations.

Core Compound Data: Ibufenac-13C6

Ibufenac-13C6 is an isotopically labeled form of Ibufenac, where six carbon atoms in the molecule are replaced with the Carbon-13 isotope. This labeling is instrumental for use as an internal standard in quantitative analyses such as mass spectrometry, allowing for precise differentiation from its unlabeled counterpart.

Quantitative Data Summary

The following tables provide a structured overview of the key chemical and physical properties of Ibufenac and its labeled form, **Ibufenac-13C6**.

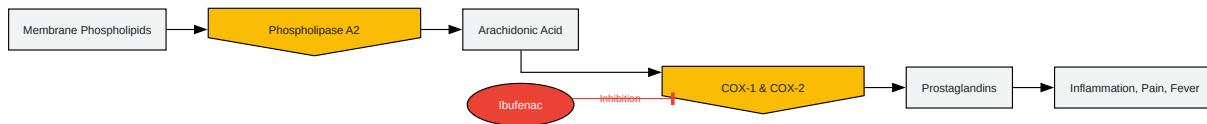
Identifier	Ibufenac	Ibufenac-13C6	Reference
CAS Number	1553-60-2	Not explicitly assigned; uses the unlabeled CAS number for reference.	[1][2]
Molecular Formula	$C_{12}H_{16}O_2$	${}^6C_6{}^{13}C_6H_{16}O_2$	[1][2][3]
Molecular Weight	192.25 g/mol	198.21 g/mol	
Property	Value	Reference	
Synonyms	(p-isobutylphenyl)acetic acid, Dytransin, Ibunac	Dytransin-13C6, Ibunac-13C6	
Melting Point	85-87°C	Not Available	
Solubility	Very slightly soluble in water; freely soluble in many organic solvents.	Not Available	

Mechanism of Action

Ibufenac functions as a non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are key to the synthesis of prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever. By blocking the COX enzymes, Ibufenac effectively curtails the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects. The inhibition of COX-2 is primarily responsible for its therapeutic effects, while the inhibition of COX-1 can lead to gastrointestinal side effects.

Signaling Pathway Diagram

The diagram below illustrates the mechanism of action of Ibufenac in the arachidonic acid pathway.



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Caption: Ibufenac's inhibition of COX enzymes in the prostaglandin synthesis pathway.

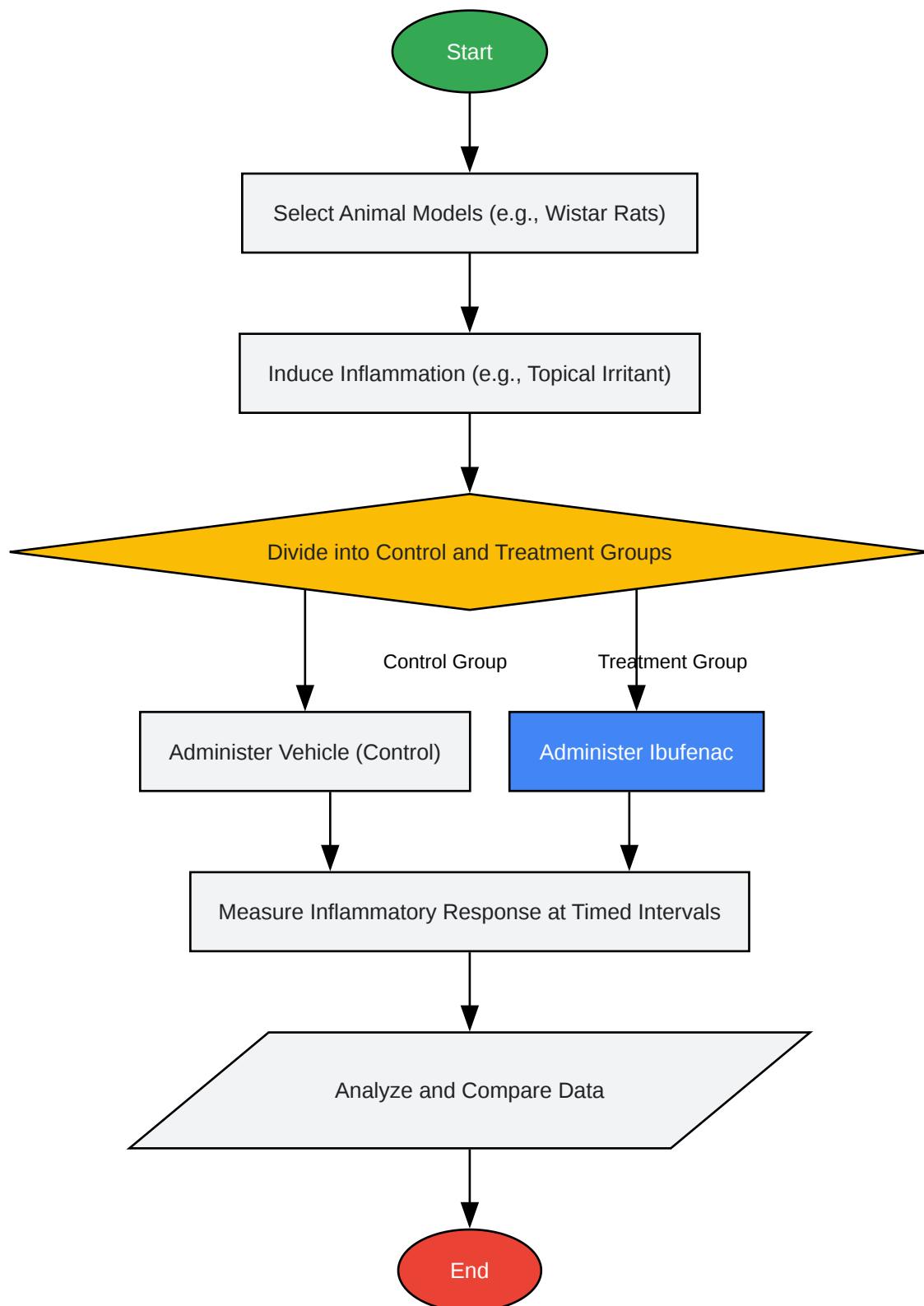
Experimental Protocols

In Vivo Anti-Inflammatory Activity Assessment

A common experimental protocol to evaluate the anti-inflammatory properties of Ibufenac involves inducing inflammation in animal models, such as rats or rabbits, and subsequently administering the compound to measure the reduction in the inflammatory response.

Workflow:

- Animal Model: Wistar rats are often used.
- Induction of Inflammation: A topical irritant, such as clove oil or arachidonic acid, is applied to a specific area (e.g., the ear) to induce localized inflammation.
- Drug Administration: Ibufenac, dissolved in a suitable vehicle, is administered either topically to the inflamed area or systemically (e.g., via oral gavage or intraperitoneal injection).
- Assessment: The degree of inflammation is quantified at various time points. This can be done by measuring the thickness or weight of the inflamed tissue.
- Comparison: The results are compared to a control group that receives only the vehicle and a positive control group that may receive a known anti-inflammatory agent like ibuprofen.

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Caption: A generalized workflow for in vivo anti-inflammatory studies of Ibufenac.

Pharmacokinetics and Metabolism

Studies in rhesus monkeys have shown that Ibufenac is rapidly absorbed and metabolized into its acyl glucuronide. The degradation of ibufenac glucuronide is faster than that of ibuprofen glucuronide in in-vitro settings.

Ibufenac, similar to ibuprofen, is primarily metabolized in the liver by cytochrome P450 enzymes. The major metabolic pathways involve oxidation of the isobutyl side chain. The resulting metabolites are then largely excreted in the urine.

Conclusion

Ibufenac-13C6 is a crucial tool for researchers engaged in the study of NSAIDs, particularly for pharmacokinetic and metabolic investigations. Its properties are intrinsically linked to its parent compound, Ibufenac, a potent but historically hepatotoxic NSAID. A thorough understanding of its mechanism of action and experimental behavior is vital for its application in modern drug development and research.

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